3,5-Diacetyl-4-phenylheptane-2,6-dione
Description
Properties
CAS No. |
21225-59-2 |
|---|---|
Molecular Formula |
C17H20O4 |
Molecular Weight |
288.34 g/mol |
IUPAC Name |
3,5-diacetyl-4-phenylheptane-2,6-dione |
InChI |
InChI=1S/C17H20O4/c1-10(18)15(11(2)19)17(14-8-6-5-7-9-14)16(12(3)20)13(4)21/h5-9,15-17H,1-4H3 |
InChI Key |
KLNHXXJUALDKRJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C(C1=CC=CC=C1)C(C(=O)C)C(=O)C)C(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Diacetyl-4-phenylheptane-2,6-dione typically involves multi-step organic reactions. One common method includes the aldol condensation of acetophenone with acetylacetone under basic conditions, followed by further functional group modifications to introduce the additional acetyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
3,5-Diacetyl-4-phenylheptane-2,6-dione undergoes various chemical reactions, including:
Oxidation: The diketone groups can be oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
3,5-Diacetyl-4-phenylheptane-2,6-dione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,5-Diacetyl-4-phenylheptane-2,6-dione depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The diketone groups can form complexes with metal ions, potentially affecting various biochemical pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Diketones
Aliphatic Diketones with Aromatic Substitutions
2,6-Dimethyl-4-(phenylthio)heptane-3,5-dione (3o)
- Structure : Similar heptane backbone but with methyl groups at positions 2 and 6 and a phenylthio group at position 3.
- Synthesis : Prepared via oxidative coupling of 2,6-dimethylheptane-3,5-dione with diphenyl disulfide, highlighting the versatility of sulfur-containing substituents in diketone chemistry .
Physical Data :
Property Value (3o) Molecular Formula C₁₅H₂₀O₂S ¹H NMR (δ, CDCl₃) 0.93 (d, 12H), 3.41–3.51 (m) ¹³C NMR (δ, CDCl₃) 19.4, 33.7, 205.5 (C=O) HRMS-EI 264.1189 (calcd. 264.1184)
The phenylthio group in 3o may also confer distinct redox properties.
Heterocyclic Diketones
Dihydroxypyrido-pyrazine-1,6-dione Derivatives
- Structure : Pyrido-pyrazine fused ring system with diketone functionalities at positions 1 and 5. Compound 46 in this series exhibits an EC₅₀ of 6 nM, indicating potent bioactivity .
- Key Differences : The heterocyclic core of pyrido-pyrazine-diones enables π-π stacking and hydrogen bonding, which are critical for interactions with biological targets (e.g., enzymes). This contrasts with the aliphatic backbone of 3,5-diacetyl-4-phenylheptane-2,6-dione, which may limit such interactions.
Etophylline (Purine-2,6-dione)
Agrochemical Diketones
Procymidone and Iprodione
- Structure : Bicyclic diones (e.g., 3-(3,5-dichlorophenyl)-1,5-dimethyl-3-azabicyclohexane-2,4-dione) used as fungicides .
- Key Differences : The bicyclic framework and halogenated aryl groups in these compounds enhance their stability and pesticidal activity. In contrast, this compound lacks halogen substituents, which may limit its utility in agrochemical applications.
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